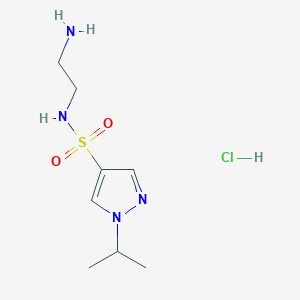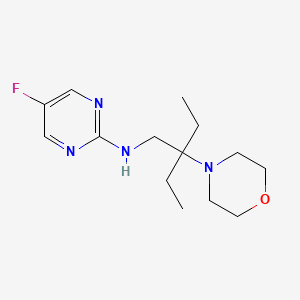
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride, commonly known as AEBSF, is a synthetic protease inhibitor that is widely used in biochemical and molecular biology research. It is a white crystalline powder that is soluble in water and is often used to inhibit serine proteases.
Wirkmechanismus
AEBSF works by irreversibly binding to the active site of serine proteases, which prevents them from carrying out their normal function. This inhibition occurs through the formation of a covalent bond between the sulfonamide group of AEBSF and the active site serine residue of the protease.
Biochemical and Physiological Effects:
AEBSF has been shown to have a number of biochemical and physiological effects. In addition to inhibiting serine proteases, it has been shown to inhibit other enzymes, including trypsin and chymotrypsin. AEBSF has also been shown to have anti-inflammatory effects and to inhibit the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AEBSF is its specificity for serine proteases, which makes it a valuable tool for studying the role of these enzymes in biological processes. However, its irreversible binding to proteases can also be a limitation, as it can make it difficult to study the effects of protease inhibition on cellular function over longer periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research involving AEBSF. One area of interest is the development of new drugs that target serine proteases, particularly those involved in diseases such as cancer and inflammation. Another area of interest is the study of the physiological effects of AEBSF, particularly its anti-inflammatory and anti-cancer properties. Finally, there is potential for the development of new protease inhibitors based on the structure of AEBSF, which could have improved specificity and binding properties.
Synthesemethoden
AEBSF is synthesized through a multistep process that involves the reaction of 2-(chloromethyl)oxirane with 2-aminoethanol, followed by the reaction of the resulting product with 1,2-propanediamine. The final step involves the reaction of the resulting product with 4,5-dihydro-1H-pyrazole-1-carboxamide and sulfamic acid.
Wissenschaftliche Forschungsanwendungen
AEBSF is commonly used in scientific research as a protease inhibitor. It is particularly effective at inhibiting serine proteases, which are enzymes that play a key role in many biological processes, including blood clotting, inflammation, and cell signaling. AEBSF is often used to study the role of serine proteases in these processes and to develop new drugs that target these enzymes.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2S.ClH/c1-7(2)12-6-8(5-10-12)15(13,14)11-4-3-9;/h5-7,11H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOVCEIANQTZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)


![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)

![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)
![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)